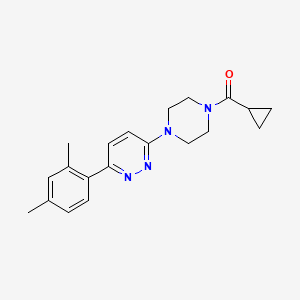

amine CAS No. 320422-53-5](/img/structure/B2862052.png)

(E)-[2-(4-chlorobenzenesulfinyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(E)-2-(4-chlorobenzenesulfinyl)-1-(4-chlorophenyl)ethylideneamine” is a chemical compound that is used for scientific research . It is also known by registry numbers ZINC000001404660 . The compound has a molecular formula of C15H13Cl2NO3S and a molecular weight of 358.23.

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results .科学的研究の応用

Ethoxylation Processes and Safety

Ethoxylation is a key process in producing surfactants, solvents, and specialty chemicals, involving reactions at varied temperatures and pressures. It is crucial in the synthesis of ethoxylated compounds, akin to those containing ethoxy groups, highlighting the importance of safety in chemical reactions due to the reactive nature of ethylene oxide (J. Gustin, 2001) Safety of ethoxylation reactions.

Antimicrobial Activity of Chemical Derivatives

The synthesis and antimicrobial evaluation of novel quinazolinone derivatives, involving reactions with primary aromatic amines, highlight the potential for discovering new compounds with biological activities. This research area explores the chemical reactivity and potential applications of synthesized compounds in medical and pharmaceutical fields (O. M. Habib, H. M. Hassan, A. El‐Mekabaty, 2013) Novel quinazolinone derivatives: synthesis and antimicrobial activity.

Photolabile Protecting Groups in Synthesis

Developing photolabile protecting groups for amines in flow chemistry is crucial for the synthesis of complex molecules. This research demonstrates the importance of protecting groups in the synthesis of compounds that may contain functionalities similar to "(E)-2-(4-chlorobenzenesulfinyl)-1-(4-chlorophenyl)ethylideneamine," enabling controlled reactions and product formations (Han Yueh, Anastasia Voevodin, A. Beeler, 2015) Development of a Photolabile Amine Protecting Group Suitable for Multistep Flow Synthesis.

Chelating Characters of Synthetic Polymers

The modification of poly(allylamine) to introduce ethyleneimine groups, creating hyperbranched polyethyleneimine, reveals the potential for synthesizing compounds with enhanced chelating abilities. Such research points to applications in areas requiring metal ion chelation, possibly relevant to the functionalities present in the chemical compound of interest (P. Kuo, S. Ghosh, W. Liang, Yun-Tsung Hsieh, 2001) Hyperbranched polyethyleneimine architecture onto poly(allylamine) by simple synthetic approach and the chelating characters.

Safety and Hazards

特性

IUPAC Name |

(E)-1-(4-chlorophenyl)-2-(4-chlorophenyl)sulfinyl-N-methoxyethanimine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO2S/c1-20-18-15(11-2-4-12(16)5-3-11)10-21(19)14-8-6-13(17)7-9-14/h2-9H,10H2,1H3/b18-15- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOMXLZEJQUEFU-SDXDJHTJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(CS(=O)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(/CS(=O)C1=CC=C(C=C1)Cl)\C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-[2-(4-chlorobenzenesulfinyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfanylbenzamide](/img/structure/B2861969.png)

![Ethyl 1-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2861982.png)

![2-[6-(3-bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-cyclohex-1-en-1-ylethyl)acetamide](/img/structure/B2861984.png)

![Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate](/img/structure/B2861989.png)

![N-(3-Acetamidopropyl)-2-chloro-N-[(2,6-dimethylphenyl)methyl]acetamide](/img/structure/B2861990.png)